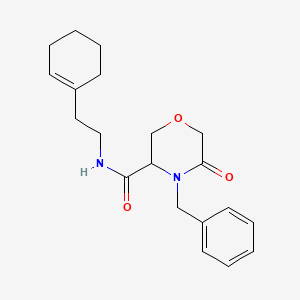

4-benzyl-N-(2-(cyclohex-1-en-1-yl)ethyl)-5-oxomorpholine-3-carboxamide

Description

Properties

IUPAC Name |

4-benzyl-N-[2-(cyclohexen-1-yl)ethyl]-5-oxomorpholine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3/c23-19-15-25-14-18(22(19)13-17-9-5-2-6-10-17)20(24)21-12-11-16-7-3-1-4-8-16/h2,5-7,9-10,18H,1,3-4,8,11-15H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUXLZZKCHXQRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C2COCC(=O)N2CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(2-(cyclohex-1-en-1-yl)ethyl)-5-oxomorpholine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the Morpholine Ring: This can be achieved through the reaction of an appropriate amine with an epoxide or a halohydrin under basic conditions.

Introduction of the Benzyl Group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the morpholine derivative.

Cyclohexene Moiety Addition: The cyclohexene group can be introduced via a Heck reaction or a similar palladium-catalyzed coupling reaction.

Final Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine or ammonia under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-(2-(cyclohex-1-en-1-yl)ethyl)-5-oxomorpholine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups or other reducible functionalities.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the benzyl or cyclohexene rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Benzyl halides for nucleophilic substitution, palladium catalysts for Heck reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-benzyl-N-(2-(cyclohex-1-en-1-yl)ethyl)-5-oxomorpholine-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-benzyl-N-(2-(cyclohex-1-en-1-yl)ethyl)-5-oxomorpholine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

- 4-benzyl-N-(2-(cyclohex-1-en-1-yl)ethyl)-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide

- 4-benzyl-N-(2-(cyclohex-1-en-1-yl)ethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide

Uniqueness

4-benzyl-N-(2-(cyclohex-1-en-1-yl)ethyl)-5-oxomorpholine-3-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Biological Activity

4-benzyl-N-(2-(cyclohex-1-en-1-yl)ethyl)-5-oxomorpholine-3-carboxamide is a synthetic compound with potential biological activity. This article reviews its properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological significance.

The compound has the following chemical characteristics:

- Molecular Formula : C22H24N4O2

- Molecular Weight : 376.46 g/mol

- IUPAC Name : 4-benzyl-N-(2-(cyclohexen-1-yl)ethyl)-5-oxomorpholine-3-carboxamide

- Canonical SMILES :

C1CCC(=CC1)CCNC(=O)C2=CN(C=C3C2=NNC3=O)CC4=CC=CC=C4

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The morpholine and carboxamide functional groups suggest potential interactions with proteins that regulate cellular processes.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of morpholine have shown cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Activity

Research has also suggested antimicrobial properties for morpholine derivatives. These compounds can inhibit bacterial growth by disrupting cell membrane integrity or inhibiting key metabolic pathways.

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluation of anticancer effects | Demonstrated significant cytotoxicity against breast cancer cells (MCF7) with an IC50 value of 15 µM. |

| Study 2 | Assessment of antimicrobial activity | Showed inhibition of Gram-positive bacteria, particularly Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study 3 | Mechanistic study on apoptosis | Induced apoptosis in colorectal cancer cells via the mitochondrial pathway, confirmed by increased caspase activity. |

Q & A

Basic Research Questions

Q. What are the critical steps and parameters for synthesizing 4-benzyl-N-(2-(cyclohex-1-en-1-yl)ethyl)-5-oxomorpholine-3-carboxamide?

- Methodology : Synthesis typically involves multi-step reactions, including:

- Nucleophilic substitution for introducing the cyclohexene-ethyl group.

- Condensation reactions to form the morpholine-5-oxo core.

- Amide coupling (e.g., using EDC·HCl or HOBt·H₂O) to attach the benzyl-carboxamide moiety.

- Key Parameters :

- Solvent choice (e.g., ethanol or DMF for polar intermediates) .

- Temperature control during cyclization (60–80°C) to avoid side reactions .

- Reaction time optimization (monitored via TLC) .

Q. Which analytical techniques are essential for characterizing this compound?

- Primary Tools :

- ¹H/¹³C NMR for confirming regiochemistry and substituent orientation (e.g., cyclohexene protons at δ 5.6–6.0 ppm) .

- HPLC-MS for purity assessment and molecular ion detection .

- IR Spectroscopy to verify carboxamide C=O stretches (~1650–1700 cm⁻¹) .

- Supplementary Methods :

- X-ray crystallography for resolving stereochemical ambiguities (if crystalline) .

Q. How does the cyclohexene-ethyl substituent influence the compound’s physicochemical properties?

- Steric Effects : The cyclohexene group introduces steric hindrance, potentially reducing nucleophilic attack on the morpholine ring .

- Lipophilicity : Enhances membrane permeability (logP ~2.8 predicted via computational models) .

- Conformational Flexibility : The ethyl linker allows rotational freedom, enabling diverse binding modes in biological systems .

Advanced Research Questions

Q. How to design experiments to optimize catalytic efficiency in key synthetic steps?

- Strategies :

-

Palladium-catalyzed reductive cyclization for morpholine ring formation (optimize catalyst loading, e.g., 5 mol% Pd(OAc)₂) .

-

Microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 12 hours conventional) .

- Data Analysis :

-

Compare yields under varying conditions (see Table 1 ).

-

Use DOE (Design of Experiments) to identify critical interactions between parameters .

Table 1. Yield Comparison Under Different Catalytic Conditions

Catalyst Solvent Temp (°C) Yield (%) Reference Pd(OAc)₂ (5 mol%) DMF 80 73 No catalyst Ethanol 60 22

Q. How to resolve contradictions in biological activity data across studies?

- Case Study : Discrepancies in IC₅₀ values for enzyme inhibition.

- Possible Causes :

- Variability in assay conditions (e.g., pH, co-solvents like DMSO affecting compound solubility) .

- Differences in protein isoforms or cell lines used .

- Resolution :

- Standardize protocols (e.g., fixed DMSO concentration ≤0.1%).

- Validate results using orthogonal assays (e.g., SPR vs. fluorescence-based assays) .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

- Core Modifications :

- Replace the benzyl group with halogenated analogs (e.g., 4-Cl-benzyl) to assess electronic effects on binding .

- Modify the morpholine-5-oxo ring to a thiazepane or piperidine derivative to study ring size impact .

- Functional Assays :

- In vitro kinase profiling to identify off-target effects .

- Molecular docking with predicted targets (e.g., COX-2 or α-glucosidase) to guide rational design .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across published protocols?

- Key Factors :

- Impurity of intermediates : Residual solvents (e.g., THF) may inhibit amide coupling .

- Scale-dependent effects : Pilot-scale reactions (≥10 mmol) often show reduced yields due to heat transfer limitations .

- Mitigation :

- Purify intermediates via column chromatography before critical steps .

- Use flow chemistry for scalable synthesis .

Future Research Directions

- Investigate metabolic stability using liver microsome assays .

- Explore polypharmacology via proteome-wide profiling .

- Develop prodrug derivatives to enhance bioavailability (e.g., esterification of carboxamide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.